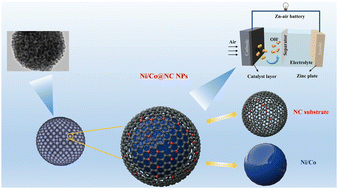General synthesis of carbon-guarded cobalt-based nanospheres for oxygen reduction electrocatalysis†
Catalysis Science & Technology Pub Date: 2023-10-31 DOI: 10.1039/D3CY01209C
Abstract
Constructing efficient nanocatalysts for the oxygen reduction reaction (ORR) is crucial for the widespread application of metal–air batteries. Herein, we construct carbon-guarded cobalt-based nanospheres composed of metal nanoparticles encased in a nitrogen doped carbon shell (M@NC NPs, where M stands for metal or alloy) through a bifunctional gas phase heat treatment technique. Compared to monometallic and polymetallic nanospheres, bimetallic nanospheres of Ni/Co@NC NPs exhibit enhanced ORR activity, even comparable to that of the commercial Pt/C catalyst, and have robust catalytic stability. In situ Raman spectra analysis during the ORR electrocatalysis reveals a strong interaction between the carbon shell of Ni/Co@NC NPs and the ORR intermediates. Moreover, Ni/Co@NC NPs show superior catalytic capability compared to Pt/C in a battery system, resulting in improved discharging performance in a home-made zinc–air battery, this includes higher peak power density (185.5 mW cm−2), better rate performance, and larger discharging capacity (817 mA h gZn−1). These impressive catalytic performances are attributed to the three-dimensional structure that contains carbon-guarded Ni/Co alloy nanoparticles, the partially graphitized nitrogen-doped carbon shell that is dispersed with Ni/Co active moieties, and the electronic effect of the Ni/Co alloy on the carbon shell. This work provides a general strategy for synthesizing durable carbon-guarded and metal-diversified nanosphere electrocatalysts for efficient energy conversion.


Recommended Literature
- [1] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [2] Iron metabolism and human ferritin heavy chain cDNA from adult brain with an elongated untranslated region: new findings and insights†
- [3] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [4] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [5] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [6] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [7] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [8] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [9] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [10] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 16514-83-3









